![molecular formula C15H20BrNO2 B1443904 tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate CAS No. 1479115-02-0](/img/structure/B1443904.png)
tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate
Descripción general
Descripción
“tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate” is a chemical compound with the CAS Number: 714914-39-3 . It has a linear formula of C12H16BrNO2 . The compound is a pale-yellow to yellow-brown liquid .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-8-6-5-7-9(10)13/h5-8H,1-4H3 . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Metabolism in Insects and Mice
A study by Douch and Smith (1971) investigated the metabolism of a similar compound, m-tert-butylphenyl N-methylcarbamate, in mice and various insect species. This research revealed the hydroxylation of both the tert-butyl group and the N-methyl group, leading to the formation of significant amounts of dihydroxy compounds. This study's insights could be relevant to understanding how tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate is metabolized in similar biological systems (Douch & Smith, 1971).
Structural and Chemical Properties
In 2019, Devika, Shraddha, and Begum analyzed a compound with structural similarities to tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate, focusing on its dihedral angles and intermolecular interactions. Understanding these properties is crucial for grasping the potential applications of tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate in chemical synthesis and pharmaceutical research (Devika, Shraddha, & Begum, 2019).
Enzymatic Oxidation Process
Another study by Douch and Smith (1971) on 3,5-di-tert-butylphenyl N-methylcarbamate, a compound related to tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate, explored its enzymatic oxidation process in different species. They found hydroxylation of tert-butyl groups and the N-methyl group. This study provides a comparative perspective on enzymatic oxidation processes, which could be applicable to tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate (Douch & Smith, 1971).
Applications in Organic Synthesis
Tang et al. (2014) developed a novel Pd-catalyzed intramolecular cyclization using tert-butyl isocyanide, demonstrating its utility in C–N or C–C bond construction. This research might offer insights into the potential use of tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate in similar organic synthesis processes (Tang et al., 2014).
Safety And Hazards
The compound has a hazard statement of H302, indicating that it is harmful if swallowed . Precautionary statements include P264 (wash hands and face thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), and P330 (rinse mouth) .
Propiedades
IUPAC Name |
tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO2/c1-15(2,3)19-14(18)17(12-8-9-12)10-11-6-4-5-7-13(11)16/h4-7,12H,8-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTXXUZLPGXBQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=CC=CC=C1Br)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-[(2-bromophenyl)methyl]-N-cyclopropylcarbamate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Isobutyl-9,10-dimethoxy-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B1443822.png)

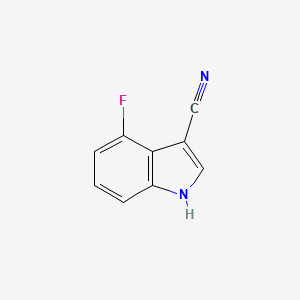
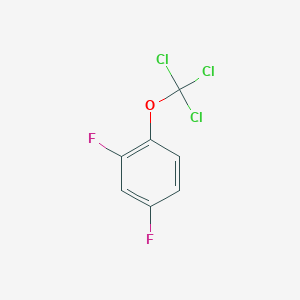
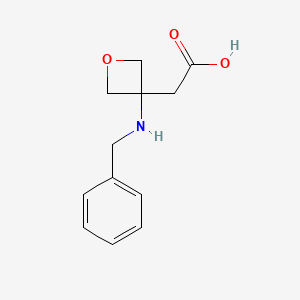
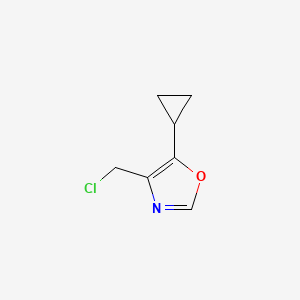
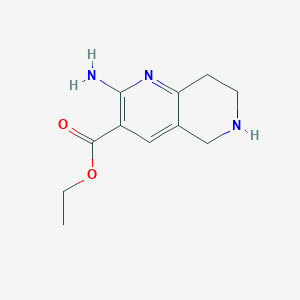
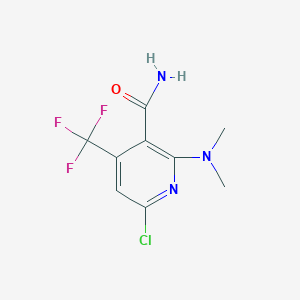
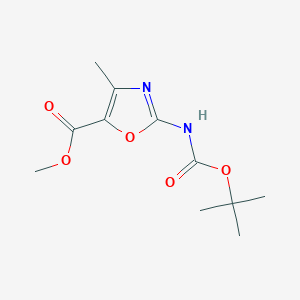
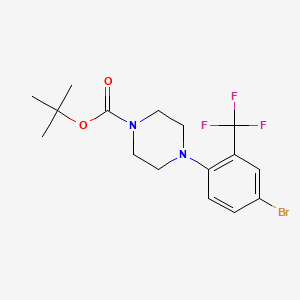
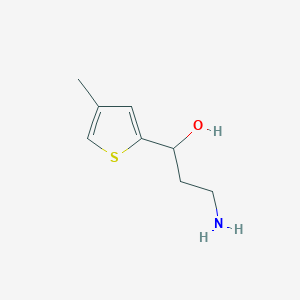

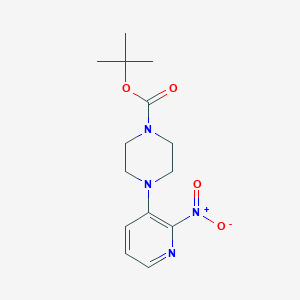
![tert-Butyl 7-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1443844.png)